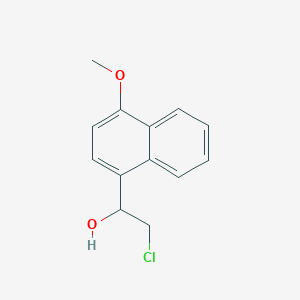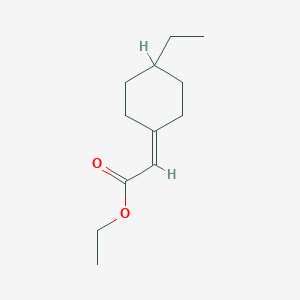
Ethyl 2-(4-ethylcyclohexylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-ethylcyclohexylidene)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a cyclohexylidene ring with an ethyl group and an acetate ester functional group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylcyclohexylidene)acetate typically involves the reaction of 4-ethylcyclohexanone with ethyl acetate in the presence of a base catalyst. The reaction proceeds via a condensation mechanism, where the carbonyl group of the ketone reacts with the ester to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylcyclohexylidene)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
Ethyl 2-(4-ethylcyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethylcyclohexylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors. The cyclohexylidene ring provides structural stability and influences the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacks the cyclohexylidene ring.
Methyl butyrate: Another ester with a different alkyl group and structural configuration.
Uniqueness
Ethyl 2-(4-ethylcyclohexylidene)acetate is unique due to its cyclohexylidene ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to simpler esters like ethyl acetate .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-(4-ethylcyclohexylidene)acetate |
InChI |
InChI=1S/C12H20O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
MAYOOWHHJHNDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=CC(=O)OCC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


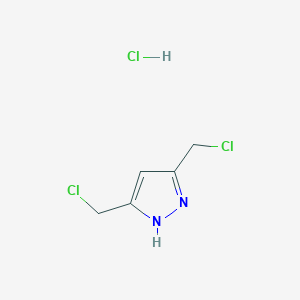

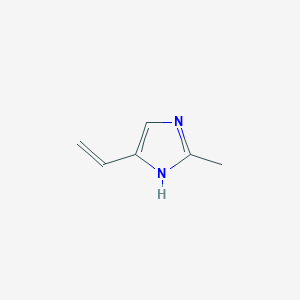
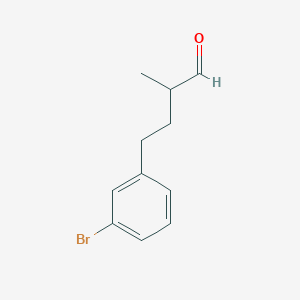

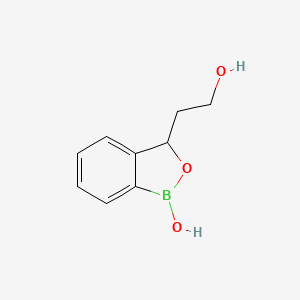
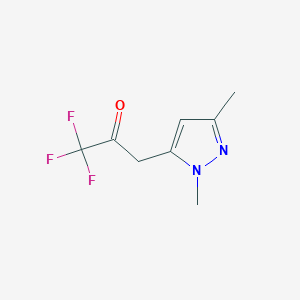
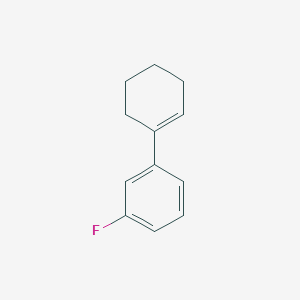
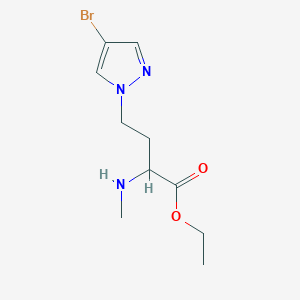
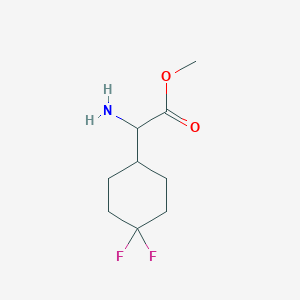

![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
